molecular formula C9H8BrFO2 B7977757 1-(5-Bromo-2-fluorophenoxy)propan-2-one

1-(5-Bromo-2-fluorophenoxy)propan-2-one

Cat. No.: B7977757
M. Wt: 247.06 g/mol
InChI Key: QPSBMLXJDPBDGV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenoxy)propan-2-one is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of phenoxypropanone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenoxy)propan-2-one typically involves the reaction of 5-bromo-2-fluorophenol with propan-2-one under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of propan-2-one, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenoxy)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxypropanones.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(5-Bromo-2-fluorophenoxy)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenoxy)propan-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-fluorophenyl)propan-2-one
  • 1-(4-Bromo-2-fluorophenoxy)propan-2-one
  • 1-(5-Bromo-2-chlorophenoxy)propan-2-one

Uniqueness

1-(5-Bromo-2-fluorophenoxy)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenoxy)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSBMLXJDPBDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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